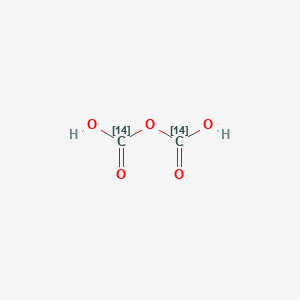

Hydroxycarbonyl hydrogen carbonate

描述

Hydroxycarbonyl compounds are organic molecules characterized by the presence of both hydroxyl (-OH) and carbonyl (C=O) groups, often adjacent or in close proximity. Examples include glycolaldehyde (HOCH₂CHO) and hydroxyacetone (CH₃C(O)CH₂OH), which are significant in atmospheric chemistry, food science, and synthetic applications . These compounds form via pathways such as sugar degradation (e.g., Maillard reactions) or atmospheric reactions involving OH radicals . Their reactivity is influenced by intramolecular hydrogen bonding (intraHB) between the hydroxyl and carbonyl groups, which stabilizes their structure and modulates their chemical behavior .

属性

CAS 编号 |

2742-27-0 |

|---|---|

分子式 |

C2H2O5 |

分子量 |

110.02 g/mol |

IUPAC 名称 |

hydroxycarbonyl hydrogen carbonate |

InChI |

InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)/i1+2,2+2 |

InChI 键 |

ZFTFAPZRGNKQPU-XPULMUKRSA-N |

SMILES |

C(=O)(O)OC(=O)O |

手性 SMILES |

[14C](=O)(O)O[14C](=O)O |

规范 SMILES |

C(=O)(O)OC(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Hydroxycarbonyl vs. Dicarbonyl Compounds

Dicarbonyl compounds (e.g., glyoxal, methylglyoxal) contain two carbonyl groups, making them more reactive than hydroxycarbonyls. For example:

- Reactivity : Dicarbonyls undergo rapid crosslinking or oligomerization in atmospheric aerosols, contributing to secondary organic aerosol (SOA) formation . Hydroxycarbonyls, however, participate in hydrogen-bond-stabilized reactions, such as autoxidation, with slower kinetics .

- Stability : The absence of stabilizing intraHB in dicarbonyls renders them less thermally stable compared to hydroxycarbonyls, which benefit from O-H···O=C interactions (energy range: ~5–10 kcal/mol) .

Hydroxycarbonyl vs. Aldehydes/Ketones

Simple aldehydes and ketones lack adjacent hydroxyl groups, leading to distinct reactivity:

- Regioselectivity : In catalytic C-C coupling reactions, hydroxycarbonyls exhibit regioselectivity influenced by frontier molecular orbital (LUMO) coefficients. For instance, 1-phenyl-2,3-propanedione reacts at the carbonyl proximal to the aromatic ring, while 1,2-indanedione reacts distally .

- Nucleophilic Addition : Aldehydes/ketones undergo nucleophilic attack at the carbonyl carbon, whereas hydroxycarbonyls may engage in tandem reactions (e.g., hemiacetal formation) due to their dual functional groups .

Hydroxycarbonyl vs. Hydrogen Carbonates

Hydrogen carbonates (e.g., NaHCO₃) are inorganic salts with HCO₃⁻ ions, differing fundamentally from organic hydroxycarbonyls:

- Solubility : Most hydrogen carbonates are water-soluble, while hydroxycarbonyls exhibit variable solubility depending on alkyl chain length .

- Function : Hydrogen carbonates act as pH buffers in biological systems, whereas hydroxycarbonyls serve as intermediates in flavor/fragrance synthesis (e.g., α-hydroxycarbonyls via acetoacetic ester derivatives) .

Research Findings and Data

Table 1: Key Properties of Hydroxycarbonyl Compounds and Comparators

Table 2: Reactivity Comparison in Catalytic Systems

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。